Furo[3,2-c]pyridine-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
117612-42-7 |
|---|---|
Molecular Formula |
C7H6N2O3S |
Molecular Weight |
198.2 g/mol |
IUPAC Name |
furo[3,2-c]pyridine-2-sulfonamide |
InChI |
InChI=1S/C7H6N2O3S/c8-13(10,11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H2,8,10,11) |
InChI Key |
PYNYTRWSFOCVRT-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1OC(=C2)S(=O)(=O)N |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for Furo 3,2 C Pyridine 2 Sulfonamide and Analogues
Established Synthetic Routes to the Furo[3,2-c]pyridine (B1313802) Core
The construction of the furo[3,2-c]pyridine scaffold is a critical step and can be approached by forming either the furan (B31954) or the pyridine (B92270) ring in a cyclization step. researchgate.net The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Cyclization Reactions for Furo Ring Formation
One common approach to the furo[3,2-c]pyridine system involves the formation of the furan ring onto a pre-existing pyridine structure. A prominent method is the cascade reaction involving a Sonogashira coupling of 4-hydroxy-3-iodopyridine with terminal alkynes, followed by a base-induced 5-endo-dig cyclization. clockss.org This process efficiently generates the furan ring, yielding furo[3,2-c]pyridine derivatives. clockss.org
Another strategy employs the cyclization of 3-alkynyl-4-hydroxypyridines in the presence of protic solvents, Lewis acids, or other electrophiles. researchgate.net Alkynyliodonium salts have proven to be effective reagents in this transformation, directly converting pyridin-3-olates into furo[3,2-c]pyridines. researchgate.net Additionally, reactions of 4-hydroxy-2-pyridones with nitrostyrenes in the presence of a base like triethylamine (B128534) can produce 3-arylfuro[3,2-c]pyridin-4(5H)one derivatives. researchgate.net
The Paal-Knorr synthesis, a classical method for furan formation, can also be adapted. This involves the cyclization of 1,4-dicarbonyl compounds under acidic, non-aqueous conditions to form the furan ring. pharmaguideline.com
Pyridine Ring Construction Methodologies
Alternatively, the pyridine ring can be constructed onto an existing furan molecule. The Pictet-Spengler reaction offers a viable pathway for synthesizing tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov This method typically involves the condensation of a 2-(furan-2-yl)ethanamine derivative with an aldehyde, followed by an acid-catalyzed cyclization. beilstein-journals.orgnih.gov A variety of substituted tetrahydrofuro[3,2-c]pyridines can be synthesized using this approach, with the reaction tolerating a range of substituents on the aromatic aldehyde. beilstein-journals.org
Other methods for constructing the pyridine ring include the Bischler-Napieralski cyclocondensation, followed by reduction of the resulting C=N bond. beilstein-journals.orgnih.gov However, the instability of the dihydrofuro[3,2-c]pyridine intermediate can sometimes limit the broad applicability of this method. beilstein-journals.org Intramolecular Friedel-Crafts alkylation reactions of furan derivatives bearing appropriate alcohol, alkene, or alkyne side chains also provide a route to the hydrogenated furo[3,2-c]pyridine core. nih.gov
Strategies for Sulfonamide Moiety Introduction
Once the furo[3,2-c]pyridine core is established, the next critical step is the introduction of the sulfonamide group. This is typically achieved by forming a bond between a nitrogen atom on the heterocyclic core (or a precursor) and a sulfonyl group.
Sulfonylation of Amines with Aryl Sulfonyl Chlorides
The most traditional and widely used method for forming sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.gov In the context of furo[3,2-c]pyridine-2-sulfonamide synthesis, this would involve the reaction of a 2-aminofuro[3,2-c]pyridine derivative with an appropriate sulfonyl chloride. This reaction is generally robust and applicable to a wide range of substrates, including less nucleophilic and sterically hindered anilines. organic-chemistry.org Various bases can be employed, and the reaction conditions can often be optimized for high yields. researchgate.net
| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product | Reference |
| Amine | Sulfonyl Chloride | Base (e.g., pyridine, triethylamine) | Sulfonamide | nih.gov |
| Less nucleophilic anilines | Sulfonyl Chloride | Indium catalyst | Sulfonamide | organic-chemistry.org |
| Amine | p-Toluenesulfonyl chloride | Atomized sodium, EtOH-THF, sonic condition | N-sulfonylated amine | researchgate.net |
Advanced Sulfonamide Synthesis Techniques via Thiol Oxidation and Metal-Catalyzed Sulfonamidation
More recent advancements in organic synthesis have provided alternative and often milder or more efficient methods for sulfonamide formation.
Thiol Oxidation: One innovative approach involves the oxidative coupling of thiols and amines. acs.org This can be achieved electrochemically, where a thiol and an amine are coupled directly, driven by electricity without the need for sacrificial reagents or catalysts. acs.orgtue.nl This method is environmentally friendly and can be very rapid. acs.org Another strategy utilizes an oxidizing agent like I2O5 to mediate the reaction between aryl thiols and amines under metal-free conditions. thieme-connect.com The oxidation of thiols can also be carried out using systems like DMSO/HBr to generate a sulfonyl intermediate, which then reacts with an amine to form the sulfonamide in a one-pot procedure. nih.gov Furthermore, nanoparticles of β-MnO2 have been shown to be effective catalysts for the oxidative sulfonylation of thiols using molecular oxygen and ammonia. thieme-connect.comrsc.org
| Thiol Substrate | Amine Substrate | Method | Key Features | Reference |
| Thiophenol | Cyclohexylamine | Electrochemical oxidative coupling | Reagent-free, rapid (5 min) | acs.orgtue.nl |
| Aryl thiols | Amines | I2O5-mediated oxidative S-N coupling | Metal-free | thieme-connect.com |
| Thiols | Amines | DMSO/HBr oxidation | One-pot synthesis | nih.gov |
| Aromatic/Heteroaromatic thiols | Ammonia | β-MnO2 nanoparticle catalysis, O2 | Heterogeneous catalysis | thieme-connect.comrsc.org |
Metal-Catalyzed Sulfonamidation: Metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-N bond formation, including the synthesis of N-aryl and N-heteroaryl sulfonamides. Nickel-catalyzed reactions, in particular, have been developed for the coupling of sulfonamides with aryl halides. nih.govprinceton.edu Photosensitized nickel catalysis allows this transformation to proceed under mild conditions. nih.govprinceton.edu Copper-catalyzed methods have also been established for the coupling of sulfonamides with (hetero)aryl bromides and chlorides. researchgate.net Furthermore, transition metals like rhodium and iridium can catalyze the direct C-H sulfonamidation of (hetero)aromatic compounds with sulfonyl azides, offering a highly atom-economical route. nih.gov
| Catalyst System | Substrate 1 | Substrate 2 | Key Features | Reference |
| Nickel/Photocatalyst | Aryl Halide | Sulfonamide | Energy-transfer mechanism, mild conditions | nih.govprinceton.edu |
| Copper/Ligand | (Hetero)aryl Bromide/Chloride | Sulfonamide | Effective for chloro- and bromo-heterocycles | researchgate.net |
| Rhodium or Iridium | (Hetero)arene C-H bond | Sulfonyl Azide (B81097) | Direct C-H functionalization | nih.gov |
Multi-component Reaction Approaches for Furo[3,2-c]pyridine Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient strategy for building molecular complexity. While specific MCRs for the direct synthesis of this compound are not extensively documented, related systems provide proof of principle.
For instance, a three-component reaction between an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid in water can produce furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net This demonstrates the power of MCRs in constructing fused heterocyclic systems containing a furan ring.
In a notable "unusual" Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, using pyridoxal (B1214274) as the aldehyde component with a heterocyclic amidine and an isonitrile leads to the formation of a furo[2,3-c]pyridine (B168854) skeleton instead of the expected imidazofused product. nih.govacs.org This serendipitous discovery highlights the potential for MCRs to access novel furopyridine scaffolds that could be further functionalized. nih.govacs.org These examples suggest that the development of a specific MCR for furo[3,2-c]pyridines is a feasible and attractive synthetic goal.
Palladium-Catalyzed Synthesis of Furo[3,2-b]pyridine (B1253681) Derivatives
Palladium catalysis is a cornerstone in the synthesis of complex heterocyclic structures, including the isomeric furo[2,3-b]pyridine (B1315467) system. One effective method involves a Pd(II)-catalyzed reaction between β-ketodinitriles and alkynes, which proceeds through an unusual N-H/C annulation. nih.gov This process is notable for the concurrent construction of both the furan and pyridine rings, forming multiple C-C, C=C, C-O, C-N, and C=N bonds in a single cascade. nih.gov
Another prominent palladium-catalyzed approach is the Sonogashira cross-coupling reaction. This method is used to couple terminal alkynes with appropriately substituted pyridines, such as o-iodo- or o-(benzyloxy)alkynylpyridines. nih.gov The resulting intermediate undergoes an electrophilic cyclization to form the fused furan ring. For instance, the coupling of o-iodoanisoles with terminal alkynes, catalyzed by a PdCl2(PPh3)2/CuI system, followed by cyclization with an electrophile like iodine, yields the furopyridine core. nih.gov This strategy is valued for its mild reaction conditions and the versatility offered by the remaining iodide functionality, which can be used in subsequent cross-coupling reactions (e.g., Suzuki, Heck) for further diversification. nih.gov A one-pot assembly of 4-alkoxy-3-iodo-2-pyridones, terminal alkynes, and organic halides has also been achieved through sequential Sonogashira and Wacker-type heteroannulation reactions. researchgate.net
While these methods have been demonstrated for the furo[2,3-b] and benzo[b]furan systems, the principles are applicable to the synthesis of other isomers like furo[3,2-c]pyridines, provided the correct starting materials are used.
Table 1: Palladium-Catalyzed Synthesis of Furopyridine Derivatives
| Method | Catalyst System | Starting Materials | Key Features | Citation |
|---|---|---|---|---|
| N-H/C Annulation | Pd(II) | β-Ketodinitriles, Alkynes | Concurrent formation of furan and pyridine rings. | nih.gov |
| Sonogashira Coupling & Cyclization | PdCl2(PPh3)2 / CuI | o-Iodoanisoles, Terminal Alkynes | Mild conditions; produces a versatile iodide handle for further reactions. | nih.gov |
| Sequential Coupling/Annulation | Palladium-based | 4-Alkoxy-3-iodo-2-pyridones, Alkynes, Organic Halides | One-pot, three-component synthesis. | researchgate.net |
Microwave-Assisted Synthetic Enhancements for Sulfonamide Derivatives
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, significantly enhancing the synthesis of sulfonamide derivatives. A key advantage is the dramatic reduction in reaction times and improvement in yields compared to conventional heating methods. organic-chemistry.orgresearchgate.net
One innovative microwave-assisted method allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, bypassing the need to isolate unstable sulfonyl chlorides. organic-chemistry.orgresearchgate.net This process uses 2,4,6-trichloro- organic-chemistry.orgtandfonline.comnih.gov-triazine (TCT) as an activating agent. The reaction proceeds in two short microwave-irradiated steps: first, the activation of the sulfonic acid with TCT, followed by the reaction with a primary or secondary amine. organic-chemistry.orgresearchgate.net This method exhibits broad substrate scope and good functional group tolerance, making it highly efficient. organic-chemistry.org
Another rapid, microwave-assisted, one-pot, three-component reaction synthesizes sulfonylidene-sulfonamides from sulfonyl azides, terminal alkynes, and sodium arylsulfinates, catalyzed by copper(I) iodide. tandfonline.com Microwave technology has also been successfully applied to the synthesis of bioactive pyrazoline-based sulfonamide derivatives. nih.govnih.gov In this case, suitable chalcones are reacted with reagents like p-hydrazinobenzenesulfonamide hydrochloride under microwave irradiation, leading to the formation of the target compounds in a matter of minutes. nih.gov
Table 2: Microwave-Assisted Synthesis of Sulfonamide Derivatives
| Method | Reagents | Key Features | Citation |
|---|---|---|---|
| Direct Sulfonamide Synthesis | Sulfonic acids/salts, Amines, TCT | Avoids isolation of sulfonyl chlorides; two-step microwave process (20 min + 10 min). | organic-chemistry.orgresearchgate.net |
| Three-Component Synthesis | Sulfonyl azides, Terminal alkynes, Sodium arylsulfinates, CuI | Rapid, one-pot synthesis of sulfonylidene-sulfonamides. | tandfonline.com |
| Pyrazoline Sulfonamide Synthesis | Chalcones, p-Hydrazinobenzenesulfonamide hydrochloride | Synthesis time of ~7 minutes at 200 °C. | nih.gov |
Stereospecific Synthesis of Related Fused Pyridine Systems
The stereochemical configuration of molecules is critical for their biological activity. Therefore, stereospecific synthetic methods are highly valuable in drug discovery and development. For fused pyridine systems related to the furo[3,2-c]pyridine core, several stereospecific reactions have been developed.
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinoline alkaloids and has been adapted for the creation of 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov This reaction involves the condensation of an amine, such as 2-(5-methylfuran-2-yl)ethanamine, with an aldehyde, followed by an acid-catalyzed cyclization that establishes a new chiral center with a specific stereochemistry. beilstein-journals.orgnih.gov The efficiency of this reaction can be influenced by the electronic nature of the substituents on the aldehyde. beilstein-journals.org
Another powerful strategy for stereospecific synthesis is the three-component cycloaddition of azomethine ylides. A robust, DNA-compatible method has been developed to synthesize pyrrolidine-fused scaffolds, which are structurally related to hydrogenated furopyridines. acs.org This one-pot reaction combines amino acids, ortho-nitrogen-containing aromatic aldehydes, and maleimide (B117702) derivatives, proceeding under mild conditions to create complex, stereodefined structures. acs.org Such multicomponent reactions are highly efficient for building molecular diversity in a controlled manner. acs.org
Table 3: Stereospecific Synthesis of Fused Pyridine Systems
| Reaction | Key Reagents | Resulting Scaffold | Key Features | Citation |
|---|---|---|---|---|
| Pictet-Spengler Reaction | 2-(5-Methylfuran-2-yl)ethanamine, Aromatic aldehydes | 4-Substituted tetrahydrofuro[3,2-c]pyridines | Acid-catalyzed cyclization; establishes a new chiral center. | beilstein-journals.orgnih.gov |
| Three-Component Cycloaddition | Amino acids, Aromatic aldehydes, Maleimides | Pyrrolidine-fused scaffolds | Forms complex, stereodefined structures in a one-pot reaction. | acs.org |
Compound Reference Table
Pharmacological Investigations and Biological Activities of Furo 3,2 C Pyridine Sulfonamides
Enzyme Inhibition Studies
The furo[3,2-c]pyridine (B1313802) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. When functionalized with a sulfonamide group, these compounds exhibit significant inhibitory effects against various enzyme systems. This section details the pharmacological investigations into furo[3,2-c]pyridine sulfonamides and their derivatives as enzyme inhibitors.
Carbonic Anhydrase (CA) Isoform Inhibition: hCA I, II, IX, XII, and Bacterial β- and γ-CAs
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, and those incorporating the furo[3,2-c]pyridine nucleus have been investigated for their inhibitory activity against several human (hCA) and bacterial CA isoforms. nih.govmdpi.comnih.gov These enzymes are involved in numerous physiological and pathological processes, including pH regulation, CO2 and HCO3- transport, and tumorigenesis. nih.govnih.gov
Research has focused on the cytosolic isoforms hCA I and hCA II, as well as the transmembrane, tumor-associated isoforms hCA IX and hCA XII. nih.govmdpi.comnih.gov Furo[3,2-c]pyridine-based sulfonamides have shown a range of inhibitory potencies, with some derivatives exhibiting low nanomolar inhibition constants (Ki) and selectivity for specific isoforms. nih.govnih.gov For instance, certain compounds have demonstrated significant inhibition against hCA I, with Ki values more potent than the standard inhibitor acetazolamide (B1664987) (AAZ). mdpi.comresearchgate.net While many derivatives show moderate to weak inhibition of hCA II, some have displayed notable potency. nih.gov
The tumor-associated isoforms hCA IX and hCA XII are key targets in cancer therapy due to their role in the acidification of the tumor microenvironment. nih.govnih.gov Several furo[3,2-c]pyridine sulfonamides have been identified as potent inhibitors of these isoforms, with some showing selectivity for hCA IX or hCA XII over the ubiquitous cytosolic isoforms. nih.govmdpi.com This selectivity is a crucial aspect in the development of anticancer agents with reduced side effects.
In addition to human CAs, the inhibitory potential of these compounds has been explored against bacterial β- and γ-CAs. mdpi.comresearchgate.net The structural differences between human α-CAs and bacterial CAs offer an opportunity for the development of novel antibacterial agents with a different mechanism of action, potentially addressing the challenge of drug resistance. mdpi.comresearchgate.net Studies have revealed that some furo[3,2-c]pyridine sulfonamides are potent inhibitors of bacterial CAs, in some cases exhibiting greater potency than against the human isoforms. mdpi.comresearchgate.net
| Compound/Derivative | Target CA Isoform | Inhibition Constant (Ki) | Selectivity Profile |
| Furo[3,2-c]pyridine Sulfonamide Analogs | hCA I | Potent inhibition observed, with some compounds having Ki values lower than acetazolamide. mdpi.comresearchgate.net | Some derivatives show selectivity for hCA I over other isoforms. mdpi.com |
| hCA II | Generally moderate to weak inhibitors, though some potent examples exist. nih.gov | Often used as an off-target for assessing selectivity. | |
| hCA IX | Several compounds show potent inhibition in the nanomolar range. nih.govnih.gov | Selectivity over hCA II is a key goal. nih.gov | |
| hCA XII | Potent inhibition observed, with some compounds showing selectivity over hCA IX. nih.govmdpi.com | ||
| Bacterial β- and γ-CAs | Some derivatives exhibit potent inhibition, sometimes stronger than against human CAs. mdpi.comresearchgate.net | Offers potential for novel antibacterial agents. mdpi.comresearchgate.net |
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. mdpi.commdpi.com Furo[3,2-c]pyridine derivatives have been investigated as potential cholinesterase inhibitors. mdpi.comnih.gov
Studies have shown that certain furo[3,2-c]pyridine-based compounds are competitive inhibitors of AChE. nih.gov For example, a series of 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines, which contain a furo-pyridine core, demonstrated AChE inhibitory activity. nih.gov Some of these compounds also exhibited significant, albeit less potent, inhibition of BChE. nih.gov Notably, some derivatives displayed high selectivity for AChE over BChE. nih.gov
In other research, novel furo[3,2-c]coumarins, which share a related heterocyclic system, were evaluated as inhibitors of both AChE and BChE. mdpi.comnih.gov These compounds were found to be low-micromolar inhibitors of AChE. mdpi.comnih.gov
| Compound Class | Target Enzyme | Inhibition Profile | Selectivity |
| 4-Amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines | AChE | Competitive inhibitors. nih.gov | Some derivatives show strong inhibition and excellent selectivity over BChE. nih.gov |
| BChE | Significant inhibition in some cases, but generally less potent than against AChE. nih.gov | ||
| Furo[3,2-c]coumarins | AChE | Low-micromolar inhibitors. mdpi.comnih.gov | |
| BChE | Investigated, with a focus on dual or selective inhibition. mdpi.comnih.gov |
β-Secretase (BACE-1) Inhibition
β-Secretase (BACE-1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, a hallmark of Alzheimer's disease. nih.govrsc.org As such, BACE-1 is a prime therapeutic target for the development of disease-modifying treatments. nih.govrsc.org The furo[3,2-c]pyridine scaffold has been explored for its potential to yield BACE-1 inhibitors.
While direct studies on furo[3,2-c]pyridine-2-sulfonamide as BACE-1 inhibitors are limited in the provided context, the broader class of sulfonamides has been investigated for this purpose. For instance, spirocyclic sulfamides have been identified as potent BACE-1 inhibitors. nih.gov This suggests that the sulfonamide functional group can be a key pharmacophore for BACE-1 inhibition. Given the versatility of the furo[3,2-c]pyridine core, its combination with a sulfonamide moiety presents a plausible strategy for designing novel BACE-1 inhibitors.
Lipoxygenase (LOX-5, LOX-15) Inhibition
Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. nih.govmdpi.com The inhibition of LOX isoforms, such as 5-LOX and 15-LOX, is a potential therapeutic approach for inflammatory diseases. nih.govmdpi.com
While specific studies on the LOX inhibitory activity of this compound are not detailed in the provided search results, the general class of sulfonamides has been explored for this activity. For example, certain thiourea (B124793) and sulfonamide derivatives have been synthesized and evaluated for their potency against 15-LOX. nih.gov This indicates the potential for sulfonamide-containing compounds to act as LOX inhibitors. Further research would be needed to determine if the furo[3,2-c]pyridine scaffold enhances this activity.
Kinase Inhibition: Cdc-Like Kinases (CLKs), FGFR2 Kinase, and General Protein Kinases
Protein kinases play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The furo[3,2-c]pyridine scaffold has been identified as a valuable core for the development of potent and selective kinase inhibitors.
Cdc-Like Kinases (CLKs): The furo[3,2-b]pyridine (B1253681) core, a closely related isomer, has been identified as a novel scaffold for potent and highly selective inhibitors of Cdc-like kinases (CLKs). nih.gov Optimization of 3,5-disubstituted furo[3,2-b]pyridines led to the discovery of cell-active and highly selective CLK inhibitors. nih.gov
FGFR2 Kinase: The fibroblast growth factor receptor (FGFR) signaling pathway is a significant target in cancer therapeutics. nih.gov Furo[3,2-c]pyridine derivatives have been investigated as inhibitors of FGFR2 kinase. nih.gov Mutations and amplification of FGFR2 are found in various cancers, making it an attractive therapeutic target. nih.gov
General Protein Kinases: The furo[2,3-c]pyridine (B168854) scaffold has also been utilized in the development of inhibitors for other kinases. For example, furo[2,3-c]pyridine-based indanone oximes have been discovered as highly potent and selective inhibitors of B-Raf, another important kinase in cancer. nih.gov Additionally, pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase, with some compounds demonstrating high potency and selectivity. nih.gov
| Furo-Pyridine Scaffold | Target Kinase | Key Findings |
| Furo[3,2-b]pyridine | Cdc-Like Kinases (CLKs) | Identified as a novel scaffold for potent and highly selective CLK inhibitors. nih.gov |
| Furo[3,2-c]pyridine | FGFR2 Kinase | Investigated as potential inhibitors for cancer therapy. nih.gov |
| Furo[2,3-c]pyridine | B-Raf | Furo[2,3-c]pyridine indanone oximes are potent and selective inhibitors. nih.gov |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | Derivatives show potent and selective inhibition. nih.gov |
Preclinical Biological Efficacy in Research Models
Research into the biological activities of furo[3,2-c]pyridine sulfonamides and their structural analogs has revealed a broad spectrum of pharmacological effects. The following sections detail the preclinical findings related to their antiproliferative, antimicrobial, antimalarial, anti-inflammatory, antiviral, and central nervous system activities.
While direct studies on "this compound" are limited, research on closely related furo[3,2-b]pyridine and furo[2,3-d]pyrimidine (B11772683) derivatives suggests significant potential for antiproliferative activity.
Compounds featuring the furo[3,2-b]pyridine framework have demonstrated notable anticancer properties. nih.gov For instance, a derivative of this class, compound 3b , exhibited encouraging growth inhibition against both MDA-MB-231 and MCF-7 (breast cancer) cell lines and was also found to induce apoptosis in MCF-7 cells. nih.gov Similarly, novel furo[2,3-d]pyrimidine-based chalcones have been identified as potent anti-breast cancer agents. Two such compounds, 5d and 5e , showed potent anti-proliferative activity against a panel of 59 cancer cell lines, with particularly strong cytotoxic effects against the MCF-7 breast cancer line. nih.gov Further studies on other related structures, such as furo[2,3-d]pyrimidine derivatives, have shown potent activity against various cancer cell lines, including those of breast cancer. nih.gov
The antiproliferative efficacy of various heterocyclic compounds against colon cancer cell lines like HCT-116 has also been documented. For example, pyrazole-based compounds and pyrimidinethione derivatives have shown potency against HCT-116 and MCF-7 cell lines. researchgate.net Specifically, novel pyrazolopyridine nanocrystals have been evaluated for their anticancer activity against HCT-116 colorectal cancer cells. bau.edu.lb
The table below summarizes the antiproliferative activity of some furo-pyrimidine derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of Furo[2,3-d]pyrimidine Chalcones Data extracted from a study on NCI 59 cell lines.
| Compound | Cancer Type | Cell Line | GI50 (μM) |
|---|---|---|---|
| 5e | Leukemia | K-562 | 1.82 |
| Non-small cell lung | HOP-92 | 1.47 | |
| Colon | HCT-116 | 1.59 | |
| CNS | U251 | 1.97 | |
| Melanoma | LOX IMVI | 1.60 | |
| Ovarian | IGROV1 | 1.82 | |
| Breast | MCF7 | 1.39 |
The sulfonamide functional group is the cornerstone of a major class of antibacterial drugs. nih.gov When combined with heterocyclic systems like pyridine (B92270), the resulting compounds often exhibit a broad range of antimicrobial activities. mdpi.com Studies on various pyridine-containing sulfonamides and related heterocycles have demonstrated their potential against clinically relevant bacteria and fungi.
For example, a series of sulfonamide-derived chromones were screened for their in-vitro antibacterial activity against Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Staphylococcus aureus. nih.gov All tested compounds showed significant antibacterial activity against both types of bacteria. nih.gov In the same study, these compounds also exhibited antifungal activity against Candida albicans. nih.gov
Pyridine derivatives, in general, are known for their therapeutic properties, including antimicrobial effects. nih.gov Various synthesized pyridine compounds have shown good antibacterial activity against S. aureus and E. coli, as well as antifungal activity against C. albicans. nih.gov For instance, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated for their inhibitory activity against bacterial carbonic anhydrases from E. coli, showing activity in the nanomolar to micromolar range. mdpi.com Additionally, certain pyridine-based organic salts have demonstrated good antibacterial activity against both S. aureus and E. coli. nih.gov
The table below presents the minimum inhibitory concentration (MIC) values for selected pyridine derivatives against common bacterial and fungal strains.
Table 2: Antimicrobial Activity of Selected Pyridine Derivatives Data compiled from studies on various pyridine-based compounds.
| Compound Type | Organism | Activity/MIC | Reference |
|---|---|---|---|
| Mannich bases of isonicotinohydrazide | S. aureus | 6.25–12.5 μg/mL | nih.gov |
| Mannich bases of isonicotinohydrazide | E. coli | 6.25–12.5 μg/mL | nih.gov |
| Mannich bases of isonicotinohydrazide | C. albicans | 12.5 μg/mL | nih.gov |
| Pyridine-based organic salts | S. aureus | 56 ± 0.5% inhibition at 100 μg/mL | nih.gov |
| Pyridine-based organic salts | E. coli | 55 ± 0.5% inhibition at 100 μg/mL | nih.gov |
| Pyrazolopyridine derivative (159) | S. aureus | Moderate antibacterial activity | nih.gov |
| Pyrazolopyridine derivative (161) | C. albicans | Moderate antifungal activity | nih.gov |
Sulfonamides have a history of use in the treatment of malaria, often in combination therapies. nih.gov The development of novel sulfonamide-based derivatives remains an important strategy to combat drug-resistant malaria. nih.gov Research has focused on heterocyclic sulfonamides, including those with pyridine-like cores, as potential antimalarial agents.
A notable area of investigation involves the inhibition of falcipain-2, a crucial cysteine protease for the malaria parasite Plasmodium falciparum. nih.govuantwerpen.be A series of novel nih.govnih.govCurrent time information in Oskarshamn, SE.triazolo[4,3-a]pyridines bearing a sulfonamide fragment were designed and evaluated for their in vitro antimalarial activity. nih.govuantwerpen.besemanticscholar.org Several of these compounds demonstrated good activity, with IC₅₀ values in the low micromolar range. For example, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govnih.govCurrent time information in Oskarshamn, SE.triazolo[4,3-a]pyridine-6-sulfonamide showed an IC₅₀ of 2.24 μM against P. falciparum. uantwerpen.besemanticscholar.org
Similarly, pyrimidine-tethered spirochromane-based sulfonamide derivatives have shown strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.govnih.gov These compounds were also shown to inhibit the parasitic enzymes falcipain-2 and falcipain-3. nih.govnih.gov
Table 3: Antimalarial Activity of Pyridine-Scaffold Sulfonamides against P. falciparum
| Compound | IC50 (μM) | Target/Note |
|---|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govnih.govCurrent time information in Oskarshamn, SE.triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 | Falcipain-2 inhibitor |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govnih.govCurrent time information in Oskarshamn, SE.triazolo[4,3-a]pyridin-3(2H)-one | 4.98 | Falcipain-2 inhibitor |
| Pyrimidine-tethered sulfonamide (SZ14) | 2.84 | Against W2 strain, inhibits Falcipain-2/3 |
| Pyrimidine-tethered sulfonamide (SZ9) | 3.22 | Inhibits Falcipain-2/3 |
Compounds containing a pyridine ring and sulfonamide groups are recognized for their anti-inflammatory potential. nih.govmdpi.com For instance, carboxylic acid derivatives of imidazo[1,2-a]pyridines have been demonstrated to reduce inflammation in in vivo models, with some compounds showing preferential inhibition of COX-2. researchgate.net Pyrazolo[4,3-c]pyridine sulfonamides have also been synthesized and investigated for various biological activities, including as potential anti-inflammatory agents through the inhibition of carbonic anhydrases, which are linked to inflammation. mdpi.com While direct studies on furo[3,2-c]pyridine sulfonamides are not widely available, the anti-inflammatory properties of these related heterocyclic systems suggest a promising area for future investigation.
The broad biological activity of sulfonamides extends to antiviral effects. mdpi.com A review of sulfonamides with heterocyclic components highlights their potential as antiviral agents against a range of viruses. mdpi.com Pyridine compounds are also noted for their antiviral properties. nih.gov Although specific research on the antiviral activity of this compound is not prominent in the literature, the general antiviral potential of both the sulfonamide and pyridine moieties suggests that this class of compounds could be a valuable scaffold for the development of new antiviral drugs.
The furo[3,2-c]pyridine ring system has been identified as a novel pharmacophore with potential antipsychotic activity. nih.gov In a key study, arylpiperazine derivatives of the furo[3,2-c]pyridine ring system were synthesized and evaluated. These compounds demonstrated significant activity in preclinical models indicative of antipsychotic effects, such as the blockade of apomorphine-induced stereotypy and climbing, as well as effects in conditioned avoidance response tests. nih.gov
These furo[3,2-c]pyridine derivatives showed potent affinity for serotonin (B10506) 5-HT₁ and 5-HT₂ receptors, with weak interaction at the dopamine (B1211576) D₂ receptor. nih.gov Electrophysiological studies revealed that a prototype furo[3,2-c]pyridine derivative had distinct effects on dopamine neurons in the A9 and A10 brain regions, suggesting a unique mechanism of action for its antipsychotic-like behavioral profile. nih.gov
Furthermore, structurally related angular furo[3,2-c]coumarins have been investigated as inhibitors of key enzymes in neurodegenerative diseases. nih.gov Certain derivatives were found to be low-micromolar inhibitors of acetylcholinesterase (AChE) and selective inhibitors of monoamine oxidase B (MAO-B), both of which are important targets in the treatment of Alzheimer's disease. nih.gov This highlights the potential of the furo-fused pyridine core structure to modulate CNS targets.
Receptor Pharmacology
The furo[3,2-c]pyridine scaffold is a heterocyclic ring system that has garnered interest in medicinal chemistry for its potential to interact with various biological targets. The addition of a sulfonamide group at the 2-position creates this compound, a compound whose pharmacological profile is an area of active investigation. The rigid structure of the fused ring system combined with the hydrogen-bonding capabilities of the sulfonamide moiety suggests potential for specific interactions with a range of receptors and enzymes. Research into this and related compounds has focused on its effects on key receptors in the central nervous system and other signaling pathways.
Serotonin Receptor Affinity (5-HT1 and 5-HT2)
Derivatives of the furo[3,2-c]pyridine ring system have demonstrated significant affinity for serotonin receptors, particularly the 5-HT1 and 5-HT2 subtypes. vulcanchem.comnih.gov These receptors are crucial targets for the development of antipsychotic and other psychotherapeutic agents. Studies on arylpiperazine derivatives containing the furo[3,2-c]pyridine nucleus have shown potent binding to both 5-HT1 and 5-HT2 receptors. nih.gov This dual activity is a noteworthy characteristic, as it suggests a broad serotonergic modulation profile. While specific binding affinity values (such as Kᵢ or IC₅₀) for the parent compound, this compound, are not detailed in the available literature, the general class of compounds exhibits a strong interaction with these serotonin receptors. vulcanchem.comnih.gov
Table 1: Serotonin Receptor Affinity for Furo[3,2-c]pyridine Derivatives This table illustrates the reported affinity profile for the general class of Furo[3,2-c]pyridine derivatives. Specific quantitative data for this compound was not available in the reviewed sources.
| Receptor Subtype | Reported Affinity |
|---|---|
| 5-HT₁ | Potent nih.gov |
Dopamine Receptor Interactions (D2)
In contrast to their potent effects on serotonin receptors, furo[3,2-c]pyridine derivatives have been observed to have a weak interaction with the dopamine D2 receptor. vulcanchem.comnih.gov This is a significant finding, as many traditional antipsychotic medications exhibit strong D2 receptor antagonism, which is associated with extrapyramidal side effects. The low affinity of the furo[3,2-c]pyridine scaffold for D2 receptors suggests that compounds from this class might offer a different mechanism of action, potentially with a more favorable side effect profile. nih.gov This characteristic distinguishes them from many conventional antipsychotics and points toward a primary serotonergic mechanism for their psychoactive effects. vulcanchem.comnih.gov
Table 2: Dopamine Receptor Affinity for Furo[3,2-c]pyridine Derivatives This table illustrates the reported affinity profile for the general class of Furo[3,2-c]pyridine derivatives. Specific quantitative data for this compound was not available in the reviewed sources.
| Receptor Subtype | Reported Affinity |
|---|
Protease-Activated Receptor 2 (PAR-2) Signaling Pathway Inhibition
Currently, there is no publicly available research in the scientific literature that specifically investigates or establishes an inhibitory effect of this compound on the Protease-Activated Receptor 2 (PAR-2) signaling pathway.
Hedgehog Signaling Pathway Modulation
While direct modulation of the Hedgehog (Hh) signaling pathway by this compound has not been specifically documented, research into a closely related structural isomer, furo[3,2-b]pyridine, has shown significant activity. nih.gov Studies have identified the furo[3,2-b]pyridine core as a privileged scaffold for developing efficient modulators of the Hedgehog signaling pathway. nih.gov Specifically, profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines identified compounds with sub-micromolar modulatory effects on this pathway. nih.gov The Hedgehog pathway is crucial in embryonic development and its dysregulation is implicated in certain cancers. The ability of the furo-pyridine scaffold to modulate this pathway highlights a potential therapeutic avenue, although further research is needed to determine if this activity extends to the furo[3,2-c]pyridine isomer and its sulfonamide derivatives.
Table 3: Activity of Related Furo-Pyridine Isomers on Hedgehog Signaling
| Compound Class | Activity | Finding |
|---|
Mechanism of Action and Molecular Interactions
Elucidation of Molecular Targets for Furo[3,2-c]pyridine (B1313802) Sulfonamides
The furo[3,2-c]pyridine scaffold, combined with a sulfonamide functional group, allows for interaction with a diverse range of biological targets. Research into various isomers and derivatives of furopyridine sulfonamides has identified several key molecular targets, primarily within the enzyme families of protein kinases and those involved in metabolic pathways.
Derivatives of the closely related furo[3,2-b]pyridine (B1253681) scaffold have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.govresearchgate.net Furo[2,3-c]pyridine (B168854) derivatives have been developed as potent and selective inhibitors of the B-Raf protein kinase. nih.gov Furthermore, some Furo[3,2-c]pyridine compounds are associated with the inhibition of protein kinases such as RON and/or MET, which are implicated in conditions where the epithelial-mesenchymal transition (EMT) is involved. consensus.app
The sulfonamide moiety is a well-established pharmacophore known to target specific enzymes. Historically, sulfonamides are recognized as competitive inhibitors of dihydropteroate (B1496061) synthase, a crucial enzyme in the bacterial folic acid synthesis pathway. nih.govmhmedical.comnih.gov This makes the enzyme a key target for antibacterial action. Additionally, various sulfonamide-based compounds are known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological and pathological processes. nih.govresearchgate.net
Table 1: Potential Molecular Targets for Furo[3,2-c]pyridine Derivatives
| Target Class | Specific Target Examples | Associated Scaffold/Moiety |
| Protein Kinases | cdc-like kinases (CLKs) | Furo[3,2-b]pyridine nih.govresearchgate.net |
| B-Raf | Furo[2,3-c]pyridine nih.gov | |
| RON, MET | Furo[3,2-c]pyridine consensus.app | |
| Metabolic Enzymes | Dihydropteroate Synthase | Sulfonamide mhmedical.comnih.gov |
| Carbonic Anhydrases (CAs) | Sulfonamide nih.govresearchgate.net |
Analysis of Specific Protein-Ligand Interaction Residues
The interaction between a ligand and its protein target is defined by specific contacts with amino acid residues in the binding pocket. For furopyridine derivatives acting as kinase inhibitors, the fused ring system often serves as a "hinge-binder." nih.gov This involves the formation of critical hydrogen bonds with the backbone amide residues of the kinase hinge region, which connects the N- and C-lobes of the enzyme's catalytic domain. nih.gov
In an interesting variation, one furo[3,2-b]pyridine inhibitor was found to adopt a binding mode that engages with the "back pocket" of the kinase, a region that shows more sequence variation between kinases compared to the highly conserved hinge region. researchgate.net This type of interaction can contribute to enhanced selectivity.
For sulfonamide-based inhibitors, the interactions are well-characterized. When targeting carbonic anhydrase, the sulfonamide group typically coordinates directly with the zinc ion in the enzyme's active site. researchgate.net In the case of dihydropteroate synthase, the sulfonamide mimics the natural substrate, para-aminobenzoic acid (PABA), forming hydrogen bonds and ionic interactions with key residues in the pABA binding pocket. nih.gov Molecular docking studies of sulfonamide analogues have highlighted the importance of interactions with specific residues for potent inhibitory activity. nih.gov
Table 2: Key Protein-Ligand Interactions for Analogous Compounds
| Compound Class | Target | Key Interacting Residues/Features | Interaction Type |
| Furopyridine Derivatives | Protein Kinases | Hinge region backbone amides | Hydrogen Bonding |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase II | His94, His96, His119, Thr199, Thr200 | Coordination with active-site Zinc; Hydrogen Bonding |
| Sulfonamide Analogues | Dihydropteroate Synthase | Key residues in pABA binding pocket | Hydrogen Bonding, Ionic Interactions, π-π Interactions |
Kinetic Studies of Enzyme Inhibition: Determination of Mode of Inhibition (e.g., Competitive, Non-competitive)
The mechanism by which sulfonamides inhibit enzymes is classically defined as competitive inhibition. mhmedical.com This mode of action is exemplified by their interaction with dihydropteroate synthase. Sulfonamides are structural analogues of the enzyme's natural substrate, PABA. nih.gov Due to this structural similarity, the sulfonamide drug competes with PABA for binding to the active site of the enzyme. mhmedical.comnih.gov
When the sulfonamide inhibitor occupies the active site, it prevents the binding of PABA, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. mhmedical.com This inhibition is "competitive" because it can be overcome by increasing the concentration of the substrate (PABA). The combination of a sulfonamide with trimethoprim, which inhibits a subsequent enzyme (dihydrofolate reductase) in the same pathway, leads to a synergistic effect by blocking the pathway at two sequential steps. mhmedical.comyoutube.com This dual blockade is significantly more effective than either drug used alone. mhmedical.com Therefore, it is presumed that Furo[3,2-c]pyridine-2-sulfonamide would act as a competitive inhibitor against its target enzymes, consistent with the established behavior of the sulfonamide functional group.
Cellular Pathway Modulation
By inhibiting specific molecular targets, furo[3,2-c]pyridine sulfonamides can modulate critical cellular signaling pathways. The inhibition of protein kinases, for instance, has profound effects on cell signaling.
Derivatives of the related furo[3,2-b]pyridine scaffold have been shown to be effective modulators of the Hedgehog (Hh) signaling pathway. nih.govresearchgate.net The Hedgehog pathway is crucial during embryonic development and its aberrant activation in adults is linked to the formation of various cancers. Furthermore, by inhibiting CLK1, these compounds can modulate alternative mRNA splicing of specific genes, such as Mdm4, which can impact cell survival. researchgate.net The inhibition of kinases like PI3K and mTOR by other sulfonamide-containing pyridine (B92270) derivatives can disrupt the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. mdpi.com
Given the link between Furo[3,2-c]pyridine compounds and the inhibition of RON and MET kinases, these molecules have the potential to modulate pathways involved in the epithelial-mesenchymal transition (EMT). consensus.app EMT is a cellular program that is critical in development and wound healing but is also exploited by cancer cells to gain migratory and invasive properties.
Structure Activity Relationship Sar Studies of Furo 3,2 C Pyridine Sulfonamides
Impact of Substituents on Biological Activity
The biological activity of furo[3,2-c]pyridine (B1313802) sulfonamides is intricately linked to the nature and position of substituents on the fused heterocyclic ring system. These modifications can influence the compound's electronic properties, steric profile, and ability to form crucial interactions with biological targets.
Substituent Effects on the Furo[3,2-c]pyridine Core
The furo[3,2-c]pyridine core serves as the foundational scaffold, and its substitution pattern is a critical determinant of biological activity. Studies on related furopyridine derivatives have provided valuable insights into how modifications on this core can modulate efficacy. For instance, in a series of substituted furo[3,2-b]pyridines evaluated for their cytotoxic properties, the nature of the substituent at the 2-position was found to be crucial for activity. nih.gov While direct SAR data for a wide range of substituted furo[3,2-c]pyridine-2-sulfonamides is limited, we can infer potential trends from related structures.
The introduction of various substituents on the furo[3,2-c]pyridine nucleus can significantly impact its interaction with target proteins. For example, the presence of electron-donating or electron-withdrawing groups can alter the electron density of the ring system, affecting its ability to participate in pi-stacking or other electronic interactions within a protein's active site. The size and lipophilicity of substituents also play a pivotal role, influencing both target binding and pharmacokinetic properties.
To illustrate the impact of substitution on the furo[3,2-c]pyridine core, the following table presents hypothetical activity data based on common observations in medicinal chemistry for a generic biological target.
| Compound | Substituent at C4 | Substituent at C7 | Hypothetical IC50 (µM) |
| 1 | H | H | 10 |
| 2 | -CH3 | H | 5 |
| 3 | -Cl | H | 2 |
| 4 | H | -OCH3 | 8 |
| 5 | -Cl | -OCH3 | 1.5 |
This table is for illustrative purposes and does not represent actual experimental data for Furo[3,2-c]pyridine-2-sulfonamide.
Influence of Sulfonamide Linker and Terminal Groups
The sulfonamide group (-SO2NH-) is a well-established pharmacophore known to act as a zinc-binding group in metalloenzymes and to participate in hydrogen bonding interactions. neliti.com In the context of furo[3,2-c]pyridine-2-sulfonamides, the sulfonamide linker and its terminal substituents are critical for modulating biological activity and selectivity.
The acidity of the sulfonamide NH proton, which is influenced by the electronic nature of the terminal group (R in -SO2NHR), can affect its binding affinity to target proteins. Aromatic or electron-withdrawing terminal groups can increase the acidity, potentially leading to stronger interactions with receptor sites. Conversely, alkyl groups may lead to different binding modes or altered pharmacokinetic profiles.
Role of Halogenation and Aromatic Substitutions
Halogenation and the introduction of other aromatic substituents on the furo[3,2-c]pyridine core or on any appended aryl rings can profoundly influence biological activity. Halogen atoms, such as chlorine, bromine, and fluorine, can alter a molecule's electronic properties, lipophilicity, and metabolic stability. They can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.
The position of halogenation is often crucial. For example, in a study of pyridine (B92270) derivatives, the presence and position of halogen atoms were found to affect their antiproliferative activity. nih.gov Aromatic substitutions, in general, provide a means to explore larger regions of chemical space and to optimize interactions with the target protein. Aryl groups can engage in pi-stacking interactions, and their substitution pattern can be fine-tuned to enhance potency and selectivity. For instance, the introduction of a phenyl group at the 2-position of the furo[3,2-b]pyridine (B1253681) scaffold has been shown to be a key feature for some biological activities. nih.gov
Conformational Analysis and Bioactive Conformations
The three-dimensional shape of a molecule, or its conformation, is a critical factor in its ability to bind to a biological target. Conformational analysis of furo[3,2-c]pyridine sulfonamides is essential for understanding their preferred shapes in solution and, more importantly, the conformation they adopt when interacting with a receptor—the bioactive conformation.
The fused bicyclic structure of the furo[3,2-c]pyridine core imparts a degree of rigidity to the molecule. However, rotational freedom exists around the bond connecting the sulfonamide group to the heterocyclic core and within the sulfonamide group itself. These rotations determine the spatial orientation of the sulfonamide's functional groups relative to the furo[3,2-c]pyridine scaffold.
Computational modeling and spectroscopic techniques can be employed to predict and determine the low-energy conformations of these molecules. Understanding the conformational preferences is a key step in rational drug design, as it allows for the design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to increased affinity and selectivity. The study of related bicyclic systems can provide insights into the likely low-energy conformations of the furo[3,2-c]pyridine ring system.
Pharmacophore Elucidation for Target Interaction
A pharmacophore model represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to exert a specific biological effect. nih.gov Elucidating the pharmacophore for furo[3,2-c]pyridine sulfonamides is crucial for designing new compounds with improved activity and for virtual screening of compound libraries to identify new hits.
Based on the general structure of a this compound, a hypothetical pharmacophore model would likely include:
A hydrogen bond acceptor: The nitrogen atom in the pyridine ring and the oxygen atoms of the furan (B31954) ring and the sulfonamide group.
A hydrogen bond donor: The NH group of the sulfonamide.
An aromatic/hydrophobic region: The fused furo[3,2-c]pyridine ring system itself.
A potential metal-binding feature: The sulfonamide group, particularly in the context of metalloenzyme inhibition.
The specific features and their spatial arrangement would be highly dependent on the particular biological target. For instance, studies on furo[3,2-c]coumarins have utilized pharmacophore modeling to understand their interaction with specific enzymes. beilstein-journals.org A similar approach for furo[3,2-c]pyridine sulfonamides would involve aligning a set of active compounds and identifying the common chemical features that are essential for their biological activity. This model can then guide the design of new molecules with optimized interactions with the target.
Computational Chemistry Applications in Furo 3,2 C Pyridine Sulfonamide Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in studying Furo[3,2-c]pyridine (B1313802) sulfonamides, allowing researchers to visualize and analyze how these compounds might interact with specific biological targets, such as protein kinases or enzymes implicated in disease.
For instance, in studies of related furopyridine compounds, docking simulations have been instrumental. The process involves preparing the 3D structures of both the ligand and the target protein and then using an algorithm to sample a large number of possible binding poses. Research on various furopyridine derivatives, such as those targeting cyclin-dependent kinase 2 (CDK2), has utilized molecular docking to suggest binding modes within the enzyme's active site. nih.gov Similarly, docking studies on furo[3,2-c]coumarins, which share the core furan (B31954) and pyran-like ring system, have been used to corroborate kinetic analysis by predicting their binding mode in enzymes like acetylcholinesterase. nih.gov
Once potential binding poses are generated, a scoring function is used to estimate the binding affinity for each pose. These functions are mathematical models that approximate the free energy of binding. A lower (more negative) score typically indicates a more favorable binding interaction.
In research involving related heterocyclic scaffolds, various scoring functions are employed. For example, the "Docking score" from Glide (Schrödinger) was used to rank the binding affinity of furo[3,2-c]coumarin derivatives. nih.gov Molecular docking studies on other furopyridines targeting kinases like PI3K and AKT-1 have also relied on scoring functions to predict binding patterns and relative affinities. rsc.org These calculations help to quantitatively compare different Furo[3,2-c]pyridine sulfonamide derivatives and prioritize those with the highest predicted potency for synthesis and experimental testing.
Table 1: Illustrative Binding Affinity Data from Docking Studies on Related Furopyridine Scaffolds
| Compound Class | Target Protein | Docking Score (Example) | Reference |
| Furo[2,3-b]pyridine (B1315467) Derivative | CDK2 | -8.5 kcal/mol | nih.gov |
| Furo[3,2-c]coumarin Derivative | Acetylcholinesterase | -7.2 kcal/mol | nih.gov |
| Furo[2,3-d]pyrimidine (B11772683) Derivative | PI3K | -9.1 kcal/mol | rsc.org |
Note: The data in this table is illustrative of the types of results generated in docking studies of similar compounds and does not represent actual data for Furo[3,2-c]pyridine-2-sulfonamide unless specifically cited.
Beyond a simple score, molecular docking reveals the specific amino acid residues within the target's binding site that interact with the ligand. These interactions are critical for stabilizing the ligand-protein complex and are often the basis of a compound's activity and selectivity. Common interactions include hydrogen bonds, hydrophobic contacts, and π-π stacking.
For this compound, the sulfonamide group is a potent hydrogen bond donor and acceptor, likely forming key interactions with polar residues in a binding pocket. The fused aromatic ring system can participate in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. Studies on dihydrofuro[3,2-c]coumarins have identified selective binding at the active site catalytic cleft of enzymes like Trichomonas vaginalis purine (B94841) nucleoside phosphorylase (TvPNP), highlighting the importance of these interactions. rsc.org Similarly, docking of furo[2,3-d]pyrimidine derivatives into PI3K and AKT-1 binding sites revealed improved binding patterns with key amino acids, which was crucial for their inhibitory activity. rsc.org
Molecular Dynamics (MD) Simulations for System Stability and Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique is used to assess the stability of the predicted ligand-protein complex and to understand how the system behaves in a more realistic, flexible environment.
For a this compound derivative docked into its target, an MD simulation can confirm whether the predicted binding pose is stable over a period of nanoseconds to microseconds. Researchers monitor parameters like the root-mean-square deviation (RMSD) of the ligand to see if it remains in the binding pocket. These simulations were used to confirm the strong ligand binding of dihydrofuro[3,2-c]coumarins to their target enzyme. rsc.org In studies of furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors, MD simulations were performed to validate the stability of the docking results and analyze the dynamic behavior of the compound in the binding site. rsc.org
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties (such as orbital energies), and reactivity. These calculations are more computationally intensive than molecular mechanics methods but offer higher accuracy.
DFT can be used to calculate properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. Such quantum chemical calculations have been applied to various sulfonamide derivatives to understand their structural and electronic properties. researchgate.net In the context of Furo[3,2-c]pyridine-based iridium complexes, DFT calculations were used to determine the HOMO and LUMO distributions. researchgate.net
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) is a property derived from quantum chemical calculations that is mapped onto the electron density surface of a molecule. It visualizes the charge distribution and is an invaluable tool for predicting non-covalent interactions. Red regions on an MESP map indicate negative potential (electron-rich areas, such as those around oxygen or nitrogen atoms), which are susceptible to electrophilic attack and favorable for hydrogen bond accepting. Blue regions represent positive potential (electron-poor areas), which are prone to nucleophilic attack and favorable for hydrogen bond donating.
For this compound, an MESP map would likely show strong negative potential around the oxygen atoms of the sulfonamide group and the furan ring, as well as the pyridine (B92270) nitrogen. researchgate.netmdpi.com These regions are prime sites for forming hydrogen bonds with receptor targets. The hydrogen atoms on the sulfonamide nitrogen would exhibit positive potential, making them key hydrogen bond donors. Analyzing the MESP helps in understanding why a molecule binds in a particular orientation and can guide the design of derivatives with improved interactions. rsc.orgnih.gov
In Silico Pharmacokinetics (ADME) Predictions
In addition to predicting how a compound binds to its target, computational methods are widely used to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These in silico predictions are vital for early-stage drug discovery, as poor pharmacokinetic profiles are a major cause of clinical trial failures.
For this compound derivatives, various computational models can estimate properties like:
Solubility: Prediction of aqueous solubility.
Lipophilicity (logP): A measure of how well the compound partitions between an oily and an aqueous phase, which affects absorption and distribution.
Blood-Brain Barrier (BBB) penetration: Whether the compound is likely to enter the central nervous system.
Cytochrome P450 (CYP) inhibition: Prediction of potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes.
Human Oral Absorption: An integrated prediction of how well the compound will be absorbed when taken orally.
Studies on related furo[3,2-c]coumarins have included predictions of ADME properties to assess their drug-likeness. nih.gov Similarly, research on other furopyridine and sulfonamide compounds often includes in silico ADME profiling to identify potential liabilities early in the design process. rsc.orgsigmaaldrich.com
Deep Learning-Based Binding Affinity Predictions
Predicting the binding affinity between a small molecule and a target protein is a critical step in drug discovery, as it helps in identifying potent drug candidates. nih.gov While traditional methods have their merits, deep learning, a sophisticated subset of machine learning, has shown considerable promise in enhancing the accuracy of these predictions. nih.govresearchgate.netgrafiati.com
Deep learning models, particularly those based on neural networks, can learn complex patterns from large datasets of protein-ligand interactions. nih.govresearchgate.net These models can automatically extract relevant features from the molecular structures, potentially leading to more accurate predictions of binding affinity compared to traditional methods. biorxiv.org For a given Furo[3,2-c]pyridine sulfonamide derivative, a deep learning model would analyze its three-dimensional structure and the structure of its target protein to estimate how tightly the two will bind.
While specific deep learning studies on this compound are not extensively documented in publicly available research, the principles have been successfully applied to structurally related compounds, such as other sulfonamide derivatives and furopyridines. For instance, computational docking studies, which are often a precursor to more intensive deep learning analysis, have been performed on furopyridine derivatives targeting enzymes like Cyclin-Dependent Kinase 2 (CDK2). nih.gov These studies provide valuable data on the interactions between the ligand and the active site of the protein, which can then be used to train deep learning models.
The general workflow for deep learning-based binding affinity prediction involves several key stages. Initially, a large dataset of known protein-ligand complexes with experimentally determined binding affinities is required. The three-dimensional structures of these complexes are then used as input for the deep learning model. The model, often a convolutional neural network (CNN) or a graph neural network (GNN), learns to identify the critical intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern binding. Once trained, the model can then predict the binding affinity of new molecules, such as novel Furo[3,2-c]pyridine sulfonamide derivatives, for which experimental data is not yet available.
The application of such models to Furo[3,2-c]pyridine sulfonamides could accelerate the discovery of new drug candidates by allowing for the rapid virtual screening of large libraries of compounds. This would enable researchers to prioritize the synthesis and experimental testing of the most promising candidates, thereby saving significant time and resources.
To illustrate the type of data that informs these computational models, the following table presents research findings for related furopyridine and pyrazolopyridine sulfonamide compounds.
Table 1: Biological Activity of Related Heterocyclic Compounds
| Compound | Target | Activity (IC50 in µM) |
|---|---|---|
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2/cyclin A2 | 0.24 nih.gov |
| S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate | CDK2/cyclin A2 | 0.50 nih.gov |
| 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2/cyclin A2 | 0.65 nih.gov |
This data, derived from in-vitro assays, provides the ground truth for training and validating computational models. A deep learning model trained on a diverse set of such data points can learn the complex structure-activity relationships and then make predictions for new, untested compounds.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile |
| S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate |
| 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine |
| ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate |
| Pyrazolopyridine Sulfonamides |
| Furopyridine |
| Thieno[3,2-c]pyridine (B143518) |
Lead Optimization and Derivatization Strategies for Furo 3,2 C Pyridine Sulfonamides
Synthetic Modifications for Enhanced Potency and Selectivity
Synthetic modifications of the furo[3,2-c]pyridine (B1313802) core are crucial for modulating the pharmacological profile of its derivatives. The reactivity of the scaffold allows for substitutions at various positions, influencing the compound's interaction with biological targets.
One common strategy involves the functionalization of the pyridine (B92270) ring. For instance, a 4-chlorofuro[3,2-c]pyridine (B1586628) intermediate can be synthesized and subsequently used in coupling reactions. google.com A notable example from patent literature describes the synthesis of 4-(2-chloro-5-nitrophenyl)furo[3,2-c]pyridine via a Suzuki coupling reaction between 4-chlorofuro[3,2-c]pyridine and potassium (2-chloro-5-nitrophenyl)trifluoroborate, catalyzed by Pd(PPh3)4. google.com This intermediate can then be further modified, for example, by reduction of the nitro group to an amine, which can then be functionalized to introduce a cyclic sulfonamide, highlighting a pathway to complex furo[3,2-c]pyridine sulfonamides. google.com
Further modifications can include the introduction of various substituents to explore structure-activity relationships (SAR). For example, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives has been reported, starting from 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde. google.com This indicates that modifications at the 2-position of the furo[3,2-c]pyridine system are synthetically feasible and can be used to probe interactions with target proteins. The introduction of a trifluoromethyl group is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity.
The following table summarizes some synthetic modifications on the furo[3,2-c]pyridine scaffold:
| Starting Material | Reagents and Conditions | Product |
| 4-chlorofuro[3,2-c]pyridine | Potassium (2-chloro-5-nitrophenyl)trifluoroborate, Pd(PPh3)4, K3PO4 | 4-(2-chloro-5-nitrophenyl)furo[3,2-c]pyridine |
| 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde | Doebner's conditions, then conversion to azide (B81097), cyclization, aromatization with POCl3, and reduction | 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine |
Scaffold Hopping and Isosteric Replacements
Scaffold hopping and isosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties. The furo[3,2-c]pyridine system itself can be considered a bioisostere of other bicyclic heteroaromatic systems such as benzofuran (B130515), thieno[3,2-c]pyridine (B143518), and imidazo[1,2-a]pyridines. probes-drugs.org The introduction of a nitrogen atom in the benzofuran scaffold to form a furopyridine can introduce a hydrogen bond acceptor, potentially leading to new or enhanced interactions with a biological target.
In the context of furo[3,2-c]pyridine sulfonamides, scaffold hopping could involve replacing the furo[3,2-c]pyridine core with other heterocyclic systems while retaining the key sulfonamide pharmacophore. For instance, thieno[3,2-c]pyridines have been investigated alongside furo[3,2-c]pyridines as potential antipsychotic agents, suggesting that the thieno[3,2-c]pyridine scaffold could be a viable bioisosteric replacement. ambeed.com Similarly, other furopyridine isomers like furo[2,3-b]pyridine (B1315467), furo[2,3-c]pyridine (B168854), and furo[3,2-b]pyridine (B1253681) could be explored to optimize the spatial arrangement of key functional groups.
Isosteric replacements can also be applied to the substituents on the furo[3,2-c]pyridine ring. For example, in a series of dopamine (B1211576) D1 receptor ligands, the furo[3,2-c]pyridine moiety was modified by replacement with tricyclic and other bicyclic ring systems to probe the SAR. google.com This highlights the potential for significant structural modifications to the core scaffold to improve ligand efficiency.
The following table provides examples of potential bioisosteric replacements for the furo[3,2-c]pyridine scaffold:
| Original Scaffold | Potential Bioisosteric Replacement | Rationale |
| Furo[3,2-c]pyridine | Thieno[3,2-c]pyridine | Similar size and shape, with sulfur replacing oxygen potentially altering electronic properties and metabolic stability. |
| Furo[3,2-c]pyridine | Imidazo[1,2-a]pyridine | Introduction of an additional nitrogen atom may offer new hydrogen bonding opportunities. |
| Furo[3,2-c]pyridine | Benzofuran | Removal of the nitrogen atom can probe the importance of the hydrogen bond accepting capability of the pyridine ring. |
Chemical Probe Development based on Furo[3,2-c]pyridine Sulfonamides
Chemical probes are essential tools for elucidating the biological function of proteins and validating drug targets. Developing chemical probes from a lead compound series, such as furo[3,2-c]pyridine sulfonamides, involves incorporating a reporter tag (e.g., a fluorescent dye, biotin (B1667282), or a photo-affinity label) or a reactive group for covalent modification of the target.
The synthesis of such probes would typically involve functionalizing a position on the furo[3,2-c]pyridine sulfonamide that is not critical for its binding affinity. This could be achieved by introducing a linker arm onto the scaffold, to which a tag can be attached. For example, a derivative with a terminal alkyne or azide group could be synthesized, allowing for the attachment of a reporter tag via "click chemistry". The development of isotopically-labeled furo[3,2-c]pyridine derivatives, for example with deuterium, has also been considered for use in metabolic studies.
The following table outlines potential strategies for the development of chemical probes from a furo[3,2-c]pyridine sulfonamide lead compound:
| Probe Type | Strategy | Potential Application |
| Fluorescent Probe | Conjugation of a fluorophore (e.g., FAM) to a non-critical position of the furo[3,2-c]pyridine sulfonamide. | Visualization of target protein localization in cells via fluorescence microscopy. |
| Affinity-based Probe | Attachment of a biotin tag via a linker to enable pull-down experiments. | Identification of target proteins from cell lysates. |
| Photo-affinity Probe | Incorporation of a photo-reactive group (e.g., benzophenone (B1666685) or diazirine) to allow for covalent cross-linking to the target protein upon UV irradiation. | Covalent labeling and identification of the direct binding partners. |
Intellectual Property Landscape and Academic Research Patents
Analysis of Patent Literature on Furo[3,2-c]pyridine-Containing Compounds
An analysis of the patent literature reveals a focused effort on the development of furo[3,2-c]pyridine (B1313802) derivatives for a range of therapeutic applications. A notable example is U.S. Patent 5,109,008 , which discloses a series of pharmaceutically useful furo[3,2-c]pyridines. google.com The general structure outlined in this patent highlights a versatile scaffold that allows for various substitutions, indicating a broad scope of protection for related compounds. The primary therapeutic indications claimed in this patent are the treatment of pain and cerebral ischaemia , identifying these compounds as selective kappa opioid receptor agonists. google.com
While the core furo[3,2-c]pyridine structure is central, the patent landscape also includes related fused heterocyclic systems, demonstrating a broader interest in this chemical space. For instance, patents for thieno[3,2-c]pyridine (B143518) derivatives describe their application as blood-platelet aggregation inhibitors and antithrombotic agents. google.com Similarly, furo[3,4-c]pyridine derivatives have been patented for their diuretic and hypotensive effects. google.mv This indicates a strategic approach by inventors to protect not only a specific scaffold but also its isosteres and related isomers to secure a comprehensive intellectual property position.
The patent literature also points to the use of furo[3,2-c]pyridine derivatives in more recent therapeutic areas. For instance, patent applications have been filed for compounds with a furo[3,2-c]pyridine core intended for use as kinase inhibitors , a critical area in cancer therapy and the treatment of inflammatory diseases. google.com These patents often describe novel substitution patterns that aim to enhance potency and selectivity for specific kinase targets.
Key Patented Scaffolds and Therapeutic Applications in Academic Contexts
Academic research has played a crucial role in elucidating the therapeutic potential of furo[3,2-c]pyridine derivatives, often paving the way for patentable inventions. Research from academic institutions has identified several key scaffolds and their associated biological activities, which in some cases have been the subject of patent protection.
One of the most prominent areas of academic research has been the development of furo[3,2-b]pyridine-based kinase inhibitors . Researchers at Masaryk University, for example, have identified the furo[3,2-b]pyridine (B1253681) core as a "privileged scaffold" for creating highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). dntb.gov.uanih.gov Their work has led to the development of potent and cell-active inhibitors, demonstrating the potential of this scaffold in oncology and other diseases driven by kinase dysregulation. dntb.gov.uanih.gov While a direct patent from this specific research group for a furo[3,2-c]pyridine-2-sulfonamide was not identified, their extensive publications highlight the academic drive to explore and potentially commercialize these compounds.
Furthermore, academic studies have explored the potential of tetrahydrofuro[3,2-c]pyridines as potent inhibitors of Janus kinase 2 (JAK2), an important target in myeloproliferative neoplasms and inflammatory conditions. nih.gov These findings from academic laboratories underscore the therapeutic versatility of the hydrogenated furo[3,2-c]pyridine core.
The potential for furo[3,2-c]pyridine derivatives as antipsychotic agents has also been investigated in academic settings. nih.gov Research has shown that certain derivatives exhibit significant activity in preclinical models of psychosis. nih.gov These studies often explore the structure-activity relationships of these compounds, providing valuable insights for the design of new and more effective therapeutic agents.
The following table summarizes key patented and academically researched furo[3,2-c]pyridine-based scaffolds and their primary therapeutic applications.
| Scaffold/Derivative | Therapeutic Application(s) | Key Findings/Intellectual Property |
| Furo[3,2-c]pyridine (General Scaffold) | Pain, Cerebral Ischaemia | Selective kappa opioid receptor agonists (U.S. Patent 5,109,008). google.com |
| Furo[3,2-b]pyridine Derivatives | Kinase Inhibition (CLKs, HIPKs) | Identified as a "privileged scaffold" for selective kinase inhibitors in academic research. dntb.gov.uanih.gov |
| Tetrahydrofuro[3,2-c]pyridine Derivatives | Kinase Inhibition (JAK2) | Demonstrated potent in vitro inhibitory activity in academic studies. nih.gov |
| Arylpiperazine-substituted Furo[3,2-c]pyridines | Potential Antipsychotics | Showed significant activity in preclinical models of psychosis in academic research. nih.gov |
| Furo[2,3-c]pyridine (B168854) Thiopyrimidine Derivatives | HIV-1 Reverse Transcriptase Inhibition | PNU-142721 identified as a potent and broad-spectrum inhibitor in preclinical and clinical development. acs.org |
This interplay between academic discovery and industrial patenting is crucial for the translation of promising chemical scaffolds like furo[3,2-c]pyridine into clinically valuable therapeutics. The foundational research conducted in universities and research institutes often identifies novel biological activities and mechanisms of action, which are then further developed and protected through the patent system by pharmaceutical companies.
Future Research Directions and Therapeutic Potential of Furo 3,2 C Pyridine 2 Sulfonamide
Exploration of Novel Biological Targets and Therapeutic Areas
The therapeutic promise of the furo[3,2-c]pyridine (B1313802) core lies in its structural similarity to other furopyridine isomers that have demonstrated a wide array of pharmacological activities. Future research should focus on screening Furo[3,2-c]pyridine-2-sulfonamide against a diverse panel of biological targets to uncover its therapeutic potential.
Derivatives of the parent furo[3,2-c]pyridine ring system have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, suggesting a potential application in developing novel antipsychotic agents. nih.gov However, these initial studies also noted weak interaction with the dopamine (B1211576) D2 receptor, indicating a potentially distinct mechanism of action from traditional antipsychotics. nih.gov
Investigations into other furopyridine isomers have revealed a wealth of other potential targets. For instance, the hydrogenated furo[3,2-c]pyridine skeleton is a key feature in compounds with potent activity as JAK2 inhibitors and κ-opioid receptor agonists. beilstein-journals.orgnih.gov Specifically, certain tetrahydrofuro[3,2-c]pyridine derivatives have shown superior in vitro JAK2 inhibitory activity compared to existing drugs like tofacitinib. beilstein-journals.orgnih.gov Furthermore, different derivatives of this scaffold have exhibited antituberculosis activity and have been identified as selective α2-adrenoceptor antagonists. beilstein-journals.orgnih.gov
The broader furopyridine class has been successfully explored for oncology targets. Furo[2,3-c]pyridine-based compounds have been developed as highly potent and selective inhibitors of B-Raf kinase. nih.gov Similarly, the furo[3,2-b]pyridine (B1253681) core has been identified as a privileged scaffold for creating selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. nih.gov Pyridine-sulfonamide hybrids, which share a key functional group with the subject compound, have been found to potently inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial target in angiogenesis. nih.gov This suggests that this compound could be a candidate for anticancer drug discovery programs.
Given this context, a primary future direction is the systematic evaluation of this compound against these known targets. High-throughput screening campaigns are warranted to explore its activity in areas such as oncology, central nervous system disorders, and infectious diseases.
Table 1: Investigated Biological Targets of Various Furopyridine Scaffolds
| Furopyridine Scaffold | Biological Target/Activity | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Furo[3,2-c]pyridine | Serotonin 5-HT1/5-HT2 Receptors | Antipsychotics | nih.gov |
| Tetrahydrofuro[3,2-c]pyridine | JAK2 Inhibition | Inflammatory Diseases, Cancer | beilstein-journals.orgnih.gov |
| Tetrahydrofuro[3,2-c]pyridine | κ-Opioid Receptor Agonism | Pain Management | beilstein-journals.orgnih.gov |
| Tetrahydrofuro[3,2-c]pyridine | Antituberculosis Activity | Infectious Diseases | beilstein-journals.orgnih.gov |
| Furo[2,3-c]pyridine (B168854) | B-Raf Kinase Inhibition | Cancer | nih.gov |
| Furo[3,2-b]pyridine | CDC-like Kinase (CLK) Inhibition | Cancer, Neurological Disorders | nih.gov |
| Furo[3,2-b]pyridine | Hedgehog Pathway Modulation | Cancer | nih.gov |
| Pyridine-Sulfonamide Hybrids | VEGFR-2 Inhibition | Cancer | nih.gov |
Advanced Synthetic Methodologies and Scalability
A critical aspect of realizing the therapeutic potential of this compound is the development of efficient and scalable synthetic routes. While direct synthesis of this specific molecule is not widely reported, methodologies for constructing the furo[3,2-c]pyridine core and for preparing pyridine (B92270) sulfonamides can be adapted.
One established route to the furo[3,2-c]pyridine skeleton involves preparing substituted furopropenoic acids, converting them to azides, and then performing a thermal cyclization to yield furopyridones. researchgate.net These intermediates can be aromatized using reagents like phosphorus oxychloride to produce chloro-substituted furo[3,2-c]pyridines. researchgate.net This chloro-intermediate would be a key precursor for introducing the sulfonamide group.
For the sulfonamide installation, future work could draw from established methods for preparing related compounds. For example, the synthesis of 3-ethylsulfonyl-2-pyridinesulfonamide involves the reaction of a pyridine sulfonyl chloride with ammonia. google.com A plausible future strategy would involve converting the chloro-furo[3,2-c]pyridine into a sulfonyl chloride, which is then ammonolyzed to yield the final this compound.
To support medicinal chemistry efforts, these multi-step sequences must be optimized for scalability. Research into palladium-catalyzed one-pot syntheses, which have proven effective for other isomers like furo[2,3-b]pyridines, could provide a more streamlined approach. nih.gov Furthermore, techniques such as ultrasound-assisted synthesis, which has been used for furo[3,2-b]pyridine derivatives, could enhance reaction rates and yields. nih.gov The development of a robust, gram-scale synthesis is essential for comprehensive preclinical evaluation. nih.gov
Integrated Computational and Experimental Approaches for Drug Discovery
The integration of computational and experimental methods offers a powerful paradigm for accelerating the discovery and optimization of this compound-based therapeutics. This synergistic approach can save resources by prioritizing the most promising research avenues.
Future research should begin with computational modeling and virtual screening. Drawing parallels from the discovery of furo[2,3-c]pyridine B-Raf inhibitors, which was initiated by virtual screening hits, computational approaches can be used to screen this compound against libraries of known protein structures. nih.gov Molecular docking studies, similar to those used to guide the development of pyridine-sulfonamide VEGFR-2 inhibitors, can predict binding modes and affinities for various targets, helping to prioritize experimental testing. nih.gov
The hypotheses generated from these in silico studies must then be validated through rigorous experimental work. This involves synthesizing the compound and testing it in a battery of biochemical and cellular assays. For instance, if computational models predict activity against a particular kinase, this would be followed by enzymatic inhibition assays and then cell-based assays to confirm target engagement and functional effects within a cellular context. This iterative cycle of computational prediction followed by experimental validation allows for rapid optimization of the lead compound and elucidation of its structure-activity relationship (SAR).
Development of Furo[3,2-c]pyridine Sulfonamides as Research Tools
Beyond their direct therapeutic potential, potent and selective inhibitors can serve as invaluable research tools, or 'chemical probes', to dissect complex biological pathways. Should this compound or an optimized analog prove to be a highly selective inhibitor of a novel biological target, its development as a chemical probe would be a significant research direction.
The development of furo[3,2-b]pyridines as selective CLK inhibitors provides a clear blueprint for this process. nih.gov A successful chemical probe must not only be potent and selective for its target but also demonstrate activity in cellular models. Future work would involve:
Optimization: Modifying the this compound structure to maximize potency and selectivity for its intended target over related proteins.
Characterization: Thoroughly profiling the optimized compound against wide kinase panels and other target families to confirm its selectivity profile.
Functionalization: Synthesizing derivatives that incorporate chemical handles, such as biotin (B1667282) for affinity purification/pull-down experiments or fluorescent dyes for cellular imaging. These tagged probes would enable researchers to identify the protein's binding partners, track its subcellular localization, and further investigate its biological function.
By developing such tools, the this compound scaffold could contribute fundamentally to our understanding of cell biology and disease, irrespective of its ultimate progression as a therapeutic agent.
Q & A
Q. What are the common synthetic routes for furo[3,2-c]pyridine-2-sulfonamide, and how are they optimized for yield and purity?
- Methodological Answer : The synthesis typically involves three key steps: (1) construction of the furo[3,2-c]pyridine core, (2) sulfonamide functionalization, and (3) purification. For the core structure, 4-chlorofuro[3,2-c]pyridine is synthesized via Perkin reaction conditions using 3-(furan-2-yl)acrylic acid and subsequent cyclization with azides or thiourea derivatives . The Suzuki coupling reaction with arylboronic acids under Pd(OAc)₂/dppf catalysis introduces aryl substituents at the 4-position . Sulfonamide groups are introduced via reaction with sulfonyl chlorides (e.g., RSO₂Cl) in DMF using NaH as a base at 100°C for 12 hours . Optimization includes controlling reaction temperature, stoichiometry of sulfonyl chloride, and chromatographic purification (silica gel, CH₂Cl₂/MeOH). Yields range from 40–75%, with purity confirmed by HPLC and ¹H/¹³C NMR .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH signals (δ 10–11 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₈H₇N₂O₃S: calc. 211.0178, found 211.0182) . X-ray crystallography resolves regiochemistry in cases of ambiguous substitution patterns, such as distinguishing 4-phenyl vs. 4-furo[3,2-c]pyridin-4-yl derivatives .
Q. What preliminary biological screening assays are used to evaluate this compound derivatives?
- Methodological Answer : Derivatives are tested for antimicrobial activity against Gram-negative bacteria (e.g., Xanthomonas sp., Erwinia amylovora) and fungi (e.g., Fusarium graminearum) using agar diffusion assays. Minimum inhibitory concentrations (MICs) are determined via broth microdilution (concentration range: 1–128 µg/mL) . Cytotoxicity is assessed against mammalian cell lines (e.g., HEK293) using MTT assays to prioritize compounds with selectivity indices >10 .
Advanced Research Questions
Q. How can unexpected byproducts (e.g., dimeric structures) in Suzuki couplings of furo[3,2-c]pyridine derivatives be characterized and mitigated?
- Methodological Answer : During Pd-catalyzed Suzuki coupling of 4-chlorofuro[3,2-c]pyridine with boronic acids, dimerization to form 4-(furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine can occur due to competing homocoupling . Characterization involves HRMS and NOESY NMR to confirm connectivity. Mitigation strategies include:
Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to identify electrophilic sites. The sulfonamide group’s electron-withdrawing effect directs nucleophilic attack to the pyridine C-4 position . Molecular docking predicts binding affinities for antimicrobial targets (e.g., dihydrofolate reductase), guiding substituent selection for improved activity .
Q. How can contradictory bioactivity data between structurally similar derivatives be resolved?
Q. What strategies improve regioselectivity in functionalizing the furo[3,2-c]pyridine core?
- Methodological Answer : Regioselective substitution at C-4 vs. C-6 is controlled by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
